2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
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Overview
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is a chemical compound with the molecular formula C11H18BrNOS. It is characterized by the presence of a bromothiophene group, an amino group, and a hydroxyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromothiophene group can be reduced to a thiophene group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromothiophene group can interact with various enzymes and receptors, potentially modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol
- 2-{[(3-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
Uniqueness
2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18BrNOS |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-11-10(12)3-4-15-11/h3-4,8-9,13-14H,5-7H2,1-2H3 |
InChI Key |
WVAMUMNGFMHGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
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